Methyl 2-(2-bromophenyl)thiazole-4-carboxylate

Antibacterial Gram-positive Enterococcus faecalis

Researchers face unpredictable bioactivity when substituting halogenated thiazole analogs. This compound (CAS 1360438-63-6) preserves critical ortho-bromine geometry validated against E. faecalis (IC50 = 3,190 nM). - **Synthetic handle**: Ortho-Br enables Suzuki, Stille & Buchwald-Hartwig couplings. - **Physicochemical precision**: LogP 3.57, MW 298.16 g/mol - non-brominated analogs differ significantly. - **Lead optimization**: Direct precursor to thiazole-4-carboxylic acid MBL inhibitor candidates. Available for immediate R&D shipment.

Molecular Formula C11H8BrNO2S
Molecular Weight 298.16 g/mol
Cat. No. B12070761
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(2-bromophenyl)thiazole-4-carboxylate
Molecular FormulaC11H8BrNO2S
Molecular Weight298.16 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CSC(=N1)C2=CC=CC=C2Br
InChIInChI=1S/C11H8BrNO2S/c1-15-11(14)9-6-16-10(13-9)7-4-2-3-5-8(7)12/h2-6H,1H3
InChIKeySXBWNZZCZSFDLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-(2-bromophenyl)thiazole-4-carboxylate Procurement Guide


Methyl 2-(2-bromophenyl)thiazole-4-carboxylate (CAS 1360438-63-6) is a synthetic 2-arylthiazole-4-carboxylate derivative bearing a bromine atom at the ortho-position of the phenyl ring . This compound is classified within the privileged thiazole scaffold, which is widely recognized for its diverse biological activities [1]. The presence of the bromine substituent enhances the compound's lipophilicity (LogP = 3.57) and provides a reactive handle for transition-metal-catalyzed cross-coupling reactions, rendering it a strategic intermediate in medicinal chemistry and fragment-based drug discovery campaigns .

Workflow Medicinal chemistry diversification via cross-coupling
Selection Ortho-bromine reactive handle for Suzuki, Stille, Buchwald-Hartwig
Context Thiazole scaffold for fragment-based drug discovery campaigns

Substitution Risks for Methyl 2-(2-bromophenyl)thiazole-4-carboxylate


Generic substitution of methyl 2-(2-bromophenyl)thiazole-4-carboxylate with other 2-arylthiazole-4-carboxylate analogs is scientifically invalid due to the profound impact of aryl ring halogenation pattern on both physicochemical properties and biological activity profiles. The ortho-bromine atom in the target compound not only significantly increases molecular weight (298.156 g/mol) and lipophilicity (LogP = 3.57) relative to the unsubstituted phenyl analog (MW 219.26 g/mol, LogP ~2.5) , but also critically influences target engagement and antibacterial potency [1]. Studies on fragment-sized thiazole libraries have unequivocally demonstrated that brominated thiazoles exhibit distinct reactivity profiles in biochemical assays, including altered redox activity and thiol reactivity, compared to their non-halogenated or differently substituted counterparts [2]. Consequently, selecting a non-brominated or para-substituted analog without rigorous experimental validation will likely result in unpredictable and suboptimal outcomes in downstream applications, negating the intended synthetic or biological advantage.

Target Compound
Potential Substitute
Risk
Ortho-bromophenyl thiazole ester
Non-halogenated phenyl analog
Antibacterial activity may be lost; ortho-Br required for Gram-positive target engagement
Ortho-bromophenyl isomer
Para-bromophenyl isomer
Boiling point differs by ~10 °C; may alter purification and scale-up handling
Bromo substituent
Other halogen (Cl, F) analogs
Lower lipophilicity may shift membrane permeability profiles; direct substitution requires validation

Methyl 2-(2-bromophenyl)thiazole-4-carboxylate Comparative Evidence


Antibacterial Activity Against Enterococcus faecalis

Methyl 2-(2-bromophenyl)thiazole-4-carboxylate demonstrates measurable antibacterial activity against the Gram-positive pathogen Enterococcus faecalis CECT 481, with a reported IC50 value of 3,190 nM (3.19 μM) in a microbial growth inhibition assay [1]. In contrast, the unsubstituted 2-phenylthiazole-4-carboxylate methyl ester (CAS 7113-02-2) exhibits no detectable activity in analogous antibacterial screens, underscoring the critical role of the ortho-bromine substituent in mediating this biological effect . This difference highlights the functional necessity of the halogen atom for target engagement in this bacterial strain.

Antibacterial Activity
Reported
IC50 3,190 nM vs. no detectable activity (non-brominated analog)
Supports target engagement review; ortho-Br required for Gram-positive inhibition
E. faecalis CECT 481, 18 h incubation, broth dilution
Antibacterial Gram-positive Enterococcus faecalis

Lipophilicity Comparison Across Halogen Analogs

The ortho-bromine atom in methyl 2-(2-bromophenyl)thiazole-4-carboxylate confers a substantially higher lipophilicity (calculated LogP = 3.57) compared to the non-halogenated phenyl analog (calculated LogP ~2.5) . Furthermore, the bromine atom provides a superior balance of lipophilicity and polar surface area relative to the ortho-chloro analog (LogP ~3.1) and ortho-fluoro analog (LogP ~2.7), potentially enhancing membrane permeability while retaining sufficient aqueous solubility . The higher LogP of the brominated compound correlates with increased passive diffusion across biological membranes, a key parameter for intracellular target engagement.

Lipophilicity (LogP)
Calculated
3.57 (ortho-Br) vs. ~2.5 (phenyl), ~3.1 (Cl), ~2.7 (F)
Supports membrane permeability assessment; higher LogP may favor intracellular studies
Software-calculated; experimental LogP determination recommended
Lipophilicity ADME LogP

Boiling Point and Density Comparison

The ortho-substituted methyl 2-(2-bromophenyl)thiazole-4-carboxylate exhibits a boiling point of 404.1±51.0 °C and density of 1.6±0.1 g/cm³ . In comparison, the para-substituted isomer, methyl 2-(4-bromophenyl)thiazole-4-carboxylate, has a lower boiling point of 393.7±48.0 °C, while maintaining the same density of 1.6±0.1 g/cm³ [1]. The 10.4 °C difference in boiling point between ortho and para isomers reflects distinct intermolecular interactions and may influence compound handling during purification and scale-up processes.

Boiling Point
Head-to-head
404.1±51.0 °C (ortho) vs. 393.7±48.0 °C (para)
Supports purification method review; ortho isomer may require adjusted conditions
Calculated at 760 mmHg; experimental data pending
Boiling Point Density Physicochemical

Thiol Reactivity and Redox Activity Profiling

In a focused library of 49 fragment-sized thiazoles, brominated derivatives, including those structurally related to methyl 2-(2-bromophenyl)thiazole-4-carboxylate, were profiled in a cascade of biochemical assays [1]. Brominated thiazoles exhibited a distinct reactivity fingerprint, characterized by moderate thiol reactivity and detectable redox activity, in contrast to non-halogenated or carboxylic acid-substituted analogs which showed significantly lower or undetectable reactivity in these assays [2]. This differential reactivity has direct implications for hit triage in fragment-based drug discovery campaigns, as thiol-reactive compounds may be flagged as potential frequent hitters and require orthogonal validation.

Thiol Reactivity
Class-level
Moderate thiol reactivity and detectable redox activity for brominated thiazoles
Class-level reactivity context; requires orthogonal assay validation
Fragment library profiling; 49 thiazole fragments tested
Fragment-Based Drug Discovery Thiol Reactivity Redox Activity

Metallo-β-lactamase Inhibition Potential

Thiazole-4-carboxylic acid derivatives have been patented as inhibitors of metallo-β-lactamase (MBL) enzymes, which confer resistance to carbapenem antibiotics in Gram-negative bacteria [1]. While methyl 2-(2-bromophenyl)thiazole-4-carboxylate itself is a methyl ester, it serves as a direct prodrug or synthetic precursor to the corresponding carboxylic acid, which is the active pharmacophore for MBL inhibition [2]. The ortho-bromophenyl group may enhance binding affinity to the hydrophobic active site of MBL enzymes compared to unsubstituted phenyl analogs, based on structure-activity relationship (SAR) trends observed in this patent family.

MBL Inhibition Potential
Class-level
Thiazole-4-carboxylic acid pharmacophore; ortho-Br may enhance binding affinity
Supports antibiotic resistance research; MBL inhibition requires direct assay testing
Patent SAR; methyl ester serves as carboxylic acid precursor
Antibiotic Resistance Metallo-β-lactamase Gram-negative

Methyl 2-(2-bromophenyl)thiazole-4-carboxylate Key Applications


Gram-Positive Antibacterial Lead Identification

The documented antibacterial activity of methyl 2-(2-bromophenyl)thiazole-4-carboxylate against Enterococcus faecalis (IC50 = 3,190 nM) positions this compound as a validated starting point for hit-to-lead optimization in Gram-positive antibacterial programs [1]. The absence of detectable activity in the non-brominated phenyl analog confirms the critical role of the ortho-bromine substituent and justifies its inclusion in SAR exploration. Researchers can utilize this compound to probe the molecular determinants of bacterial growth inhibition and to design analogs with improved potency.

Fragment-Based Library Profiling

Given the established reactivity profile of brominated thiazoles in FBDD campaigns, this compound serves as an informative probe for understanding thiol reactivity and redox activity within the thiazole chemotype [2]. Procurement of this compound enables the assembly of a focused library of halogenated thiazoles for systematic profiling, facilitating the differentiation of specific target engagement from promiscuous binding events and guiding the selection of high-quality fragments for further development.

Synthesis of MBL Inhibitors

As a synthetic precursor to the corresponding thiazole-4-carboxylic acid, methyl 2-(2-bromophenyl)thiazole-4-carboxylate provides a direct route to compounds that may inhibit MBL enzymes such as NDM-1 and VIM-2, which are major drivers of carbapenem resistance in Gram-negative pathogens [3]. The ortho-bromophenyl moiety may confer enhanced binding affinity compared to unsubstituted phenyl analogs, making this specific ester a valuable starting material for the synthesis of novel MBL inhibitor candidates.

Cross-Coupling Building Block

The presence of the bromine atom in the ortho-position of the phenyl ring provides a versatile synthetic handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Stille, and Buchwald-Hartwig couplings . This enables the rapid diversification of the thiazole scaffold, allowing medicinal chemists to explore structure-activity relationships by introducing various aryl, heteroaryl, or amine substituents at the ortho-position of the phenyl ring, thereby accelerating lead optimization efforts.

Application
Selection Property
Validation Focus
Gram-positive antibacterial hit-to-lead
Ortho-Br dependent antibacterial activity
MIC optimization and target engagement assays
Fragment-based library profiling
Thiol reactivity and redox activity screening
Counter-screen for promiscuous binding events
MBL inhibitor synthesis
Carboxylic acid prodrug/precursor
MBL enzyme inhibition (NDM-1, VIM-2)
Cross-coupling diversification
Reactive ortho-Br handle
Cross-coupling conditions and product characterization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


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